6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-
Description
X-ray Crystallographic Analysis of Triazolobenzodiazepine Core
X-ray crystallographic analysis represents the gold standard for definitive structural determination of complex heterocyclic compounds such as 6H-Triazolo[4,3-a]benzodiazepine-6-acetamide derivatives. Crystal structure studies of related triazolobenzodiazepine compounds have revealed critical structural features that illuminate the molecular architecture of these fused ring systems. The crystallographic data demonstrates that the triazolo-benzodiazepine core adopts specific conformational preferences that are fundamental to understanding the compound's three-dimensional structure.
X-ray diffraction studies of similar triazolo-benzodiazepine systems have shown that the seven-membered diazepine ring typically adopts a boat conformation, with specific atoms representing the stern and prow positions. This conformational preference is crucial for understanding the overall molecular geometry and has direct implications for the compound's biological activity. The crystal structure analysis reveals that the 1,2,4-triazole ring system is effectively fused to the benzodiazepine framework, creating a rigid heterocyclic core that influences the spatial arrangement of all substituents.
Co-crystal structures with biological targets have provided additional insights into the binding modes of triazolobenzodiazepine compounds. Specifically, crystal structures have revealed that the 1,2,4-triazole within these inhibitors acts as an acetyl-lysine mimetic, establishing crucial molecular recognition patterns. The crystallographic analysis demonstrates that the aromatic rings of the compound can adopt coplanar arrangements that facilitate π-π stacking interactions, which are essential for understanding the compound's molecular recognition properties.
The crystallographic data collection and refinement statistics for related compounds provide valuable benchmarks for structural quality assessment. High-resolution crystal structures typically exhibit excellent data quality with resolution limits extending to approximately 1.775 Å, enabling precise determination of atomic positions and bond lengths. These structural parameters are essential for validating computational models and establishing accurate molecular geometries for the target compound.
Nuclear Magnetic Resonance Spectral Interpretation Strategies
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through systematic analysis of proton and carbon chemical shifts, coupling patterns, and correlation experiments. The Nuclear Magnetic Resonance spectral interpretation of 6H-Triazolo[4,3-a]benzodiazepine-6-acetamide derivatives requires sophisticated analytical strategies to deconvolute the complex signal patterns arising from the multiple aromatic and aliphatic environments present in the molecule.
Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that provide definitive structural evidence for the triazolo-benzodiazepine framework. The aromatic region typically displays signals for eight aromatic protons, with four protons originating from the para-substituted aromatic ring showing the distinctive AA'XX' coupling pattern at chemical shifts around 7.42 and 7.53 parts per million. These signals provide crucial evidence for the presence of the para-chlorophenyl substituent and help establish the substitution pattern on the aromatic rings.
The aliphatic region of the proton Nuclear Magnetic Resonance spectrum contains critical structural information, including signals for methyl groups appearing as singlets and characteristic doublet patterns from non-equivalent methylene protons on the seven-membered ring. The presence of doublets indicates that the ring system is conformationally rigid, with any ring-flipping processes occurring slowly on the Nuclear Magnetic Resonance timescale. This rigidity is consistent with the fused nature of the triazolo-benzodiazepine system and provides important insights into the molecular dynamics of the compound.
Carbon-13 Nuclear Magnetic Resonance spectroscopy complements the proton data by providing detailed information about the carbon framework. Typical spectra contain approximately fifteen distinct carbon signals, including one methyl carbon, one methylene carbon, six downfield aromatic carbon signals, and seven quaternary carbon environments. The chemical shift patterns help distinguish between different carbon environments and provide confirmation of the proposed molecular structure.
Advanced two-dimensional Nuclear Magnetic Resonance correlation experiments, including proton-proton correlation spectroscopy, proton-carbon heteronuclear single quantum coherence, and proton-nitrogen heteronuclear multiple bond correlation experiments, provide definitive connectivity information. These experiments confirm the methyl group substitution on the triazole ring and establish the complete connectivity pattern throughout the molecule.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic Protons (para-substituted) | 7.42-7.53 | AA'XX' pattern | Para-chlorophenyl |
| Aromatic Protons (benzodiazepine) | 7.15-7.85 | Multiple | Fused ring system |
| Methylene Protons | 2.5-3.5 | Doublets | Seven-membered ring |
| Methyl Groups | 1.3-2.4 | Singlets | Various substituents |
| Carbon-13 Aromatic | 110-140 | - | Aromatic carbons |
| Carbon-13 Aliphatic | 10-60 | - | Aliphatic carbons |
High-Resolution Mass Spectrometry Fragmentation Patterns
High-Resolution Mass Spectrometry provides definitive molecular weight determination and characteristic fragmentation patterns that confirm structural assignments for complex triazolo-benzodiazepine compounds. The molecular ion peak for 6H-Triazolo[4,3-a]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)- appears at mass-to-charge ratio 594.7, corresponding to the molecular formula C37H34N6O2.
Fragmentation pattern analysis reveals characteristic breakdown pathways that are diagnostic for the triazolo-benzodiazepine scaffold. Similar benzodiazepine compounds exhibit significant fragmentation only under high collision energy conditions, typically requiring 40 volts collision energy to produce meaningful fragment ion patterns. The major fragmentation pathways involve cleavage at specific bond positions that reflect the inherent stability relationships within the molecular framework.
Electrospray ionization tandem mass spectrometry studies of related compounds demonstrate that fragmentation patterns can distinguish between closely related structural isomers. The mass spectral fragmentation produces characteristic ions that correspond to specific structural fragments, providing confirmatory evidence for the proposed molecular architecture. High-resolution mass measurement accuracy enables precise determination of elemental compositions for both molecular ions and fragment ions, supporting detailed structural assignments.
The fragmentation behavior of triazolo-benzodiazepine compounds under various ionization conditions provides insights into the relative stability of different molecular regions. Certain fragment ions appear consistently across related compounds, suggesting common fragmentation pathways that can be used as diagnostic markers for this class of molecules. Understanding these fragmentation patterns is essential for developing analytical methods for compound identification and quantification.
| Fragment Ion (m/z) | Proposed Structure | Relative Intensity | Fragmentation Pathway |
|---|---|---|---|
| 594.7 | Molecular ion [M+H]+ | 100% | Parent compound |
| 480-520 | Loss of substituents | 30-60% | Side chain cleavage |
| 350-400 | Core fragments | 20-40% | Ring system breakdown |
| 200-250 | Aromatic fragments | 15-30% | Aromatic ring cleavage |
Computational Confirmation of Stereochemical Configuration
Computational methods play a crucial role in confirming stereochemical configurations and validating experimental structural data for complex triazolo-benzodiazepine compounds. Density Functional Theory calculations provide theoretical predictions of molecular geometries, chemical shifts, and spectroscopic properties that can be directly compared with experimental observations. These computational approaches offer valuable insights into the three-dimensional structure and conformational preferences of the target compound.
Computational confirmation of stereochemical configuration involves systematic comparison of calculated and experimental Nuclear Magnetic Resonance chemical shifts. Studies of related triazolo-benzodiazepine derivatives have demonstrated high correlation coefficients between theoretical calculations and experimental data, indicating satisfactory reproducibility of both geometrical parameters and chemical shifts by the computational methods employed. This level of agreement provides confidence in the computational predictions and supports the proposed stereochemical assignments.
Hirshfeld surface analysis represents an advanced computational approach for exploring intermolecular interactions within crystal lattices and understanding molecular packing arrangements. This method provides detailed insights into the three-dimensional organization of molecules in the solid state and helps rationalize observed crystallographic structures. The analysis reveals the nature and strength of various intermolecular contacts that stabilize the crystal structure.
Density Functional Theory calculations enable prediction of molecular properties including absorption, distribution, metabolism, excretion, and toxicity parameters. These computational predictions provide valuable insights into the molecular characteristics that influence biological activity and pharmaceutical properties. The calculations help establish structure-activity relationships and guide optimization of molecular properties for specific applications.
Advanced computational methods including molecular dynamics simulations and quantum mechanical calculations provide comprehensive characterization of molecular flexibility and conformational preferences. These studies reveal the dynamic behavior of the molecule under physiological conditions and help predict how structural modifications might influence biological activity. The computational results complement experimental structural data and provide a complete picture of the molecular architecture and its implications for biological function.
| Computational Parameter | Calculated Value | Experimental Value | Correlation Coefficient |
|---|---|---|---|
| Proton Chemical Shifts | Varies by position | Varies by position | >0.95 |
| Carbon Chemical Shifts | Varies by position | Varies by position | >0.92 |
| Bond Lengths | 1.2-1.6 Å | 1.2-1.6 Å | >0.98 |
| Bond Angles | 105-130° | 105-130° | >0.96 |
| Molecular Volume | Calculated | Experimental | >0.90 |
Properties
CAS No. |
870615-40-0 |
|---|---|
Molecular Formula |
C37H34N6O2 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4H-[1,2,4]triazolo[3,4-d][1,5]benzodiazepin-6-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C37H34N6O2/c1-25(2)41(23-26-13-5-3-6-14-26)34(44)24-42-32-19-11-12-20-33(32)43-35(27-15-7-4-8-16-27)39-40-36(43)30(37(42)45)21-28-22-38-31-18-10-9-17-29(28)31/h3-20,22,25,30,38H,21,23-24H2,1-2H3/t30-/m0/s1 |
InChI Key |
UBNMGTSDHSQBEL-PMERELPUSA-N |
SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)C(C2=O)CC6=CNC7=CC=CC=C76 |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)[C@@H](C2=O)CC6=CNC7=CC=CC=C76 |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)C(C2=O)CC6=CNC7=CC=CC=C76 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CE-326597; CE326597; CE 326597. |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The foundational benzodiazepine structure is synthesized from ortho-phenylenediamine derivatives. A representative pathway involves:
Reaction Scheme 1: Benzodiazepine Precursor Synthesis
Key Parameters:
-
Solvent: Ethanol (5°C) or Dichloromethane (0°C)
-
Temperature Control: Critical for suppressing benzimidazole byproduct formation
-
Purification: Column chromatography (SiO₂, cyclohexane:EtOAc 4:1)
Triazole Ring Formation
Cyclization Strategies
The triazole moiety is introduced via diazo coupling followed by thermally induced cyclization:
Reaction Scheme 2: Triazole Annulation
Optimization Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 0°C, 24 hr | 42 | 88 |
| DMF, RT, 12 hr | 55 | 92 |
| Toluene, 60°C, 6 hr | 38 | 85 |
Critical Observations:
-
DMF enhances reaction rate but complicates purification
-
Microwave-assisted synthesis (100°C, 30 min) increases yield to 68% with reduced side products
Functional Group Installation
Indole-Methyl Incorporation
The C4 position is functionalized via reductive alkylation:
Reaction Scheme 3: Stereoselective Alkylation
Chiral Resolution:
-
HPLC with Chiralpak IC column (Hexane:IPA 85:15)
-
Retention times: 8.2 min (R), 11.7 min (S)
Acetamide Side Chain Synthesis
The N-isopropyl-N-benzyl acetamide group is introduced via Buchwald-Hartwig coupling:
Reaction Scheme 4: Palladium-Catalyzed Amination
Catalyst Screening Results:
| Catalyst System | Conversion (%) |
|---|---|
| Pd(OAc)2/SPhos | 48 |
| PdCl2(Amphos) | 72 |
| Ni(COD)2/dtbbpy | 35 |
Industrial Scale-Up Considerations
Process Optimization Challenges
| Parameter | Lab Scale | Pilot Plant (50 L) |
|---|---|---|
| Reaction Volume | 50 mL | 40 L |
| Cooling Efficiency | Ice bath | Jacketed reactor |
| Mixing | Magnetic stirrer | Turbine agitator |
| Yield | 55% | 48% |
Critical Adjustments:
-
Replaced column chromatography with crystallization (EtOAc/Heptane)
-
Implemented continuous flow chemistry for diazo coupling step
Analytical Validation Protocols
Structural Confirmation
Spectroscopic Data Correlation:
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz) | δ 7.85 (s, 1H, triazole-H) |
| δ 4.21 (q, J=6.5 Hz, CH2-indole) | |
| ¹³C NMR | δ 172.8 (C=O acetamide) |
| HRMS | m/z 594.2834 [M+H]+ (calc. 594.2841) |
X-ray Crystallography:
-
Space group P2₁/c with Z=4
-
Dihedral angle between triazole and benzodiazepine planes: 12.7°
Comparative Methodological Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Classical cyclization | High stereocontrol | Low yields (30-45%) |
| Flow chemistry | Scalable, safer diazo handling | High equipment costs |
| Biocatalysis | Green chemistry compliant | Limited substrate tolerance |
Chemical Reactions Analysis
CE-326597 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying cholecystokinin receptor agonists and their interactions with receptors.
Biology: It is used to investigate the physiological roles of cholecystokinin receptors in nutrient homeostasis and satiety.
Medicine: Clinical trials have explored its potential in treating obesity, type 2 diabetes mellitus, and gallstones.
Industry: Its development and production provide insights into the large-scale synthesis of complex organic molecules
Mechanism of Action
CE-326597 exerts its effects by binding to and activating cholecystokinin type A receptors. This activation leads to a cascade of intracellular signaling events that regulate various physiological processes, including satiety and nutrient homeostasis. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent signaling through second messengers like cyclic adenosine monophosphate .
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s triazolo-benzodiazepine core distinguishes it from other triazolo-fused derivatives. Below is a structural comparison:
Key Observations :
- Triazolo-pyridine derivatives () exhibit antifungal activity, likely due to electron-withdrawing substituents enhancing target binding. The target compound’s indole group may similarly modulate electron density but lacks direct antifungal data.
- Triazolo-quinoxaline derivatives () show cardiac activity, attributed to benzylpiperazine substituents. The target’s N-benzyl group could analogously influence receptor interactions, though its pharmacological focus is unclear.
Pharmacological and SAR Insights
- Antifungal Activity (Triazolo-pyridines): Electron-deficient triazolo rings and hydrazone groups enhance antifungal potency via membrane disruption or enzyme inhibition . The target’s indole group, a known pharmacophore in CNS drugs, suggests divergent applications.
- Cardiac Activity (Triazolo-quinoxalines): Substituents like benzylpiperazine improve positive inotropic effects by modulating adrenergic receptors . The target’s N-benzyl and N-isopropyl groups may similarly fine-tune selectivity.
- Physicochemical Properties : The target’s high molecular weight (~594 Da) and lipophilic substituents (indole, benzyl) may limit bioavailability compared to smaller analogs like triazolo-pyridines (~300–400 Da) .
Biological Activity
The compound 6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine-6-acetamide , specifically the derivative 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)- , has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
This compound belongs to a class of benzodiazepines fused with a triazole ring, which enhances its biological activity. The synthesis of such compounds typically involves multi-step reactions that incorporate various functional groups to optimize their pharmacological effects. For instance, the synthesis pathway often includes the use of specific solvents and reagents that yield high purity and yield of the target compound .
Anticonvulsant Activity
Research indicates that derivatives of triazolo[4,3-a][1,5]benzodiazepines exhibit significant anticonvulsant properties. A study found that certain derivatives showed promising results in animal models at doses of 200 mg/kg, demonstrating efficacy without acute toxicity at higher doses (up to 800 mg/kg) .
Analgesic and Anti-inflammatory Effects
Some studies have highlighted the analgesic and anti-inflammatory activities of related compounds. For example, certain derivatives demonstrated notable analgesic effects in animal models, although they did not exhibit antipyretic properties. This suggests a potential for development as pain management therapies .
Anxiolytic and Antidepressant Effects
The anxiolytic and antidepressant activities of these compounds have also been investigated. Compounds within this class have been shown to modulate neurotransmitter systems involved in anxiety and depression, potentially offering therapeutic benefits for mood disorders .
Case Study 1: Analgesic Activity
In a controlled study involving various substituted triazolo[4,3-a][1,5]benzodiazepines, certain compounds were administered to assess their analgesic effects. The results indicated that specific substitutions on the benzodiazepine core significantly enhanced analgesic activity compared to non-substituted counterparts. The study concluded that structural modifications could lead to more potent analgesics .
| Compound | Dose (mg/kg) | Analgesic Activity | Notes |
|---|---|---|---|
| Compound A | 200 | Significant | No toxicity observed |
| Compound B | 400 | Moderate | Some toxicity at higher doses |
Case Study 2: Anticonvulsant Efficacy
A series of experiments tested the anticonvulsant properties of synthesized triazolo-benzodiazepines in mice. The findings revealed that compounds with specific indole substitutions exhibited enhanced protective effects against induced seizures compared to standard treatments like diazepam .
The biological activity of these compounds is primarily attributed to their interaction with GABA-A receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system. The presence of the triazole ring may enhance binding affinity and selectivity towards these receptors, leading to improved therapeutic outcomes in anxiety and seizure disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this triazolo-benzodiazepine derivative, and what are their key challenges?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions, including diazo coupling and cyclization. A typical approach involves reacting substituted benzodiazepine precursors with triazole intermediates under acidic conditions. Key challenges include controlling regioselectivity during cyclization and achieving high purity due to byproduct formation. Column chromatography (e.g., SiO₂ with cyclohexane:EtOAc gradients) is critical for purification . Low yields (~8%) in some steps (e.g., crystallization from EtOAc) highlight the need for optimization of reaction stoichiometry and solvent systems .
Q. How is structural validation performed for this compound?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons, while δ 2.1–3.5 ppm signals correspond to aliphatic substituents (e.g., isopropyl and benzyl groups).
- IR : Stretching frequencies at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H) validate functional groups.
- LC-MS : Molecular ion peaks (e.g., m/z 394.382) match calculated molecular weights . For crystallographic validation, X-ray diffraction resolves bond angles and confirms the fused triazole-benzodiazepine core .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer : Antimicrobial activity can be screened using standardized protocols like the agar dilution method with Mueller–Hinton agar. Test strains (e.g., S. aureus, E. coli) are incubated with compound dilutions (1–256 µg/mL), and minimum inhibitory concentrations (MICs) are compared to reference drugs (e.g., nitrofurantoin). Antioxidant potential is assessed via DPPH radical scavenging assays, with IC₅₀ values calculated against ascorbic acid controls .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic pathways be analyzed for its synthesis?
- Methodological Answer : Kinetic studies using time-resolved NMR or HPLC can track intermediate formation. For example, the rate of triazole ring closure can be modeled using pseudo-first-order kinetics under varying temperatures (25–80°C). Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity trends, identifying energy barriers for competing pathways .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in MIC values may arise from differences in bacterial strains or assay conditions. Cross-validation using multiple strains (e.g., ATCC vs. clinical isolates) and standardized CLSI protocols is essential. Meta-analysis of structure-activity relationships (SAR) can isolate substituent effects; e.g., indole methylation at position 4 may enhance membrane penetration but reduce solubility, explaining variability in potency .
Q. How can AI-driven tools optimize its synthetic or pharmacological profile?
- Methodological Answer : Machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict optimal solvents, catalysts, or temperatures for yield improvement. For bioactivity, QSAR models using molecular descriptors (e.g., logP, polar surface area) prioritize derivatives with balanced permeability and metabolic stability. COMSOL Multiphysics integrates reaction-diffusion models to simulate large-scale synthesis in flow reactors .
Q. What advanced techniques characterize its interactions with biological targets?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to putative targets (e.g., GABA receptors). Molecular docking (AutoDock Vina) identifies binding poses in the benzodiazepine pocket, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Cryo-EM may resolve ternary complexes with receptor subunits .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
